Menisperine

Anti-inflammatory NF-κB signaling β2-adrenergic receptor

Menisperine is a naturally occurring quaternary aporphine alkaloid (CAS 25342-82-9, molecular weight 356.44 g/mol) found in several botanical genera, most notably Menispermum, Stephania, and Tinospora. It is structurally characterized by a 1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7- tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol skeleton, positioning it within the phenanthropyridine subgroup of aporphines.

Molecular Formula C21H26NO4+
Molecular Weight 356.4 g/mol
Cat. No. B1204148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenisperine
Synonymsisocorydine methochloride
menisperine
menisperine chloride, (S)-isomer
menisperine iodide, (S)-isome
Molecular FormulaC21H26NO4+
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C
InChIInChI=1S/C21H25NO4/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19/h6-7,11,14H,8-10H2,1-5H3/p+1
InChIKeyXQINTCORIZHGFD-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Menisperine Procurement Guide: Sourcing a Quaternary Aporphine Alkaloid for Multi-Target Research


Menisperine is a naturally occurring quaternary aporphine alkaloid (CAS 25342-82-9, molecular weight 356.44 g/mol) [1] found in several botanical genera, most notably Menispermum, Stephania, and Tinospora . It is structurally characterized by a 1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7- tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol skeleton, positioning it within the phenanthropyridine subgroup of aporphines [1]. Unlike tertiary aporphines (e.g., sinomenine, glaucine) that readily cross biological membranes, menisperine's permanent positive charge fundamentally constrains its passive permeability, making its validated target engagement in cell-based systems a critical, non-interchangeable attribute when selecting within the aporphine class.

Why Menisperine Cannot Be Replaced by Sinomenine or Magnoflorine in Anti-Inflammatory Screens


Generic substitution within the aporphine class is scientifically invalid because structure determines target engagement. Menisperine has been specifically validated as a novel inhibitor of the NF-κB pathway [1], a property not shared by all aporphine alkaloids. Crucially, in a dual-target screening assay for Caulis Sinomenii constituents, menisperine was identified as a selective NF-κB inhibitor with no β2-adrenergic receptor (β2-AR) agonism. In contrast, structurally related alkaloids sinomenine, magnoflorine, and laurifoline showed dual activities as both NF-κB inhibitors and β2-AR agonists [1]. This demonstrates that even structurally close analogs can exhibit divergent polypharmacological fingerprints, and selecting the incorrect alkaloid will introduce off-target signaling that confounds experimental interpretation and disqualifies the compound for target-specific screening campaigns.

Quantitative Differentiation Evidence for Menisperine Over Closest Analogs


Menisperine as a Novel, Selective NF-κB Inhibitor Without β2-AR Agonism

Menisperine was revealed as a novel NF-κB inhibitor in a dual-target UPLC-QTOF-MS screening assay of Caulis Sinomenii. Crucially, menisperine demonstrated selective NF-κB inhibition without detectable β2-AR agonism, in contrast to three structurally related quaternary aporphine alkaloids identified in the same study. Sinomenine, magnoflorine, and laurifoline each exhibited dual activity as both NF-κB inhibitors and β2-AR agonists, a novel finding reported for the first time in that publication. Menisperine thus provides a cleaner pharmacological probe for NF-κB-mediated inflammation studies, eliminating the confounding variable of concomitant β2-AR signaling that is present with the same-plant, same-class comparators [1].

Anti-inflammatory NF-κB signaling β2-adrenergic receptor Polypharmacology Target selectivity

Menisperine Co-Dominates Alkaloid Composition Alongside Magnoflorine, Enabling Definitive Structure-Activity Attribution

In a quantitative phytochemical analysis of Ptychopetalum olacoides (Muira Puama), menisperine and magnoflorine together accounted for 75.96% of all quantified analytes in the bark material. This co-dominance provides a robust compositional argument that the pharmacological effects attributed to P. olacoides extracts are significantly driven by these two alkaloids, enabling procurement of menisperine as a defined representative alkaloid for this botanical's bioactivity. However, the phenolic components content was quantitatively small, with the highest individual phenolic compound not exceeding 1.04 mg/g .

Analytical chemistry Quality control Quantitative phytochemistry Ptychopetalum olacoides

Potent Ganglion-Blocking Property Distinguishes Menisperine as a Phenanthropyridine from Curare-Like Tetrahydrobenzylisoquinolines

Among a series of quaternary alkaloids isolated from Magnolia and Cocculus plants, the phenanthropyridine derivatives menisperine and laurifoline were found to possess a potent ganglion-blocking property. This mechanism is pharmacologically distinct from the curare-like neuromuscular blockade displayed by the tetrahydrobenzylisoquinoline-type quaternary alkaloids magnocurarine and salicifoline from the same botanical sources. This demonstrates that the aromatic ring topology of the phenanthropyridine subclass dictates ganglionic selectivity, whereas the tetrahydrobenzylisoquinoline subclass targets the neuromuscular junction [1]. Menisperine was also listed alongside classical ganglion blockers (hexamethonium, tetraethylammonium) as effective in blocking pilocarpine-induced pressor responses [2].

Ganglion blocking Autonomic pharmacology Quaternary alkaloid Phenanthropyridine

Quaternary Nitrogen Structure-Activity Relationship for AChE Inhibition Positions Menisperine Within a Definable Class

In studies of quaternary protoberberine and benzophenanthridine alkaloids, the permanent quaternary nitrogen was identified as a critical structural feature for acetylcholinesterase (AChE) inhibitory activity [1]. Menisperine, possessing a quaternary ammonium center, belongs to this AChE-inhibitory pharmacophore class, whereas tertiary aporphines (e.g., glaucine, corydine) that lack a permanent positive charge do not share this electrostatic interaction with the AChE active site. Among tested quaternary alkaloids, columbamine demonstrated an IC50 of 48.1 µM; menisperine and magnoflorine were included in the larger screening panel. Menisperine iodide has additionally been reported to inhibit acetylcholine production at neuronal synapses, contributing to antispasmodic effects .

Acetylcholinesterase Anticholinesterase Structure-activity relationship Quaternary alkaloid

Menisperine's Broader In-Class Profile Determined by Plant-Source Chemotaxonomy

Menisperine has been isolated as a recognized constituent of the Menispermaceae family alongside other quaternary alkaloids including magnoflorine, steponine, cyclanoline, and oblongine . Its identification across multiple Stephania species and in P. olacoides establishes it as a chemotaxonomic marker. However, the specific structural features that differentiate it from co-occurring alkaloids—particularly the methoxylation pattern and the phenanthropyridine ring system—translate to the distinct pharmacological selectivity profiles described in the evidence above.

Chemotaxonomy Menispermaceae Alkaloid isolation Stephania

Absence of Menisperine-Specific Cancer Cell Line IC50 Data vs. Well-Characterized Analogs Represents a Procurement Risk That Demands Verification

While broad claims exist regarding menisperine's anti-tumor effects and kinase inhibition , no published study was identified that reports menisperine-specific IC50 values against named cancer cell lines with a comparator alkaloid run under identical assay conditions. By contrast, daurisoline—a related alkaloid from Rhizoma Menispermi—was shown to suppress lung cancer cell proliferation by inducing G1 phase cell cycle arrest and targeting HSP90/β-catenin interaction, validated in xenograft models, with quantitative proteomics confirmation [1]. Menisperine's anticancer potential remains inferred from class-level aporphine cytotoxicity data [2] and general pharmacological descriptions. A prospective buyer intending to use menisperine as an anticancer lead compound should request vendor-supplied cell viability data for the specific cell line of interest before committing procurement resources, given that the structurally related daurisoline has demonstrable and quantitatively characterized anticancer pharmacology that may be incorrectly assumed to apply equally to menisperine.

Anticancer screening Cytotoxicity Data gap Procurement risk

High-Confidence Application Scenarios for Menisperine Based on Validated Differentiation Evidence


NF-κB Pathway Inhibitor Screening Without β2-AR Confounding

Menisperine is the compound of choice for NF-κB inhibition screening campaigns where eliminating β2-adrenergic receptor crosstalk is critical to data interpretation. As demonstrated in the direct head-to-head dual-target screening, menisperine provides selective pathway modulation without the dual β2-AR agonism present in sinomenine, magnoflorine, and laurifoline [1]. A typical workflow would use menisperine as a selective NF-κB probe in IL-6/IL-8 inflammatory cytokine assays, where the absence of β2-AR agonism ensures that observed anti-inflammatory effects are attributable to NF-κB pathway modulation alone rather than to concurrent cAMP-mediated signaling artifacts.

Autonomic Ganglionic Transmission Research

Menisperine is specifically indicated for experimental models of autonomic ganglionic blockade, where its phenanthropyridine structure dictates selectivity for ganglionic nicotinic receptors over neuromuscular junction receptors [1]. This distinguishes it from tetrahydrobenzylisoquinoline-type quaternary alkaloids (e.g., magnocurarine) that produce curare-like neuromuscular effects irrelevant to ganglionic studies [1]. Menisperine can be deployed alongside classical ganglion blockers such as hexamethonium as a structurally distinct positive control, with validation in pilocarpine-induced pressor response models confirming in vivo ganglionic blocking efficacy [2].

Quantitative Phytochemical Reference Standard for Menispermaceae-Derived Products

For quality control and authentication of Menispermaceae-derived botanical raw materials and extracts (e.g., Ptychopetalum olacoides, Sinomenii Caulis, Stephania species), menisperine is an essential reference standard. Quantitative data show menisperine co-dominates the alkaloid profile alongside magnoflorine, together comprising over 75% of total analytes in P. olacoides bark [1]. Regulatory and quality-control laboratories can use pure menisperine to establish HPLC calibration curves with verified linearity (R² ≥ 0.9990), enabling accurate quantification of this major constituent for batch-to-batch consistency testing and botanical identity verification.

Quaternary Alkaloid Cholinergic Pharmacology Studies (with AChE Pharmacophore Requirement)

Menisperine is appropriate for structure-activity relationship (SAR) studies of quaternary alkaloids targeting the cholinergic system. The permanent positive charge on the quaternary nitrogen is a documented prerequisite for strong AChE inhibitory activity in this alkaloid class [1]. Investigators comparing charged vs. uncharged aporphine AChE interactions can use menisperine as the quaternary representative, with tertiary aporphines (glaucine, corydine) serving as the non-charged comparators. Menisperine iodide, specifically, has been reported to inhibit acetylcholine production at neuronal synapses, further substantiating its utility in neurotransmission research [2].

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